molecular formula C17H11NO3 B14055030 2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 185738-37-8

2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14055030
CAS No.: 185738-37-8
M. Wt: 277.27 g/mol
InChI Key: STTXVQHFKFTKAA-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocycles that are structurally related to indoles. This particular compound is characterized by the presence of a propynyloxy group attached to a phenyl ring, which is further connected to the isoindole core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One common method includes the use of rhodium-catalyzed coupling reactions, where N-chloroimines are coupled with α-diazo-α-phosphonoacetates to form the desired isoindole derivatives . Another approach involves the use of nitrile trifunctionalization, where a nitrile ylide is formed through the reaction of a rhodium vinylcarbene with a nitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of isoindole-1,3-dione derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- involves its interaction with molecular targets through various pathways. The compound can form stable complexes with proteins and enzymes, affecting their function. The presence of the propynyloxy group enhances its ability to participate in specific chemical reactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[3-(2-propynyloxy)phenyl]- is unique due to the presence of the propynyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

185738-37-8

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

2-(3-prop-2-ynoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C17H11NO3/c1-2-10-21-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(18)20/h1,3-9,11H,10H2

InChI Key

STTXVQHFKFTKAA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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